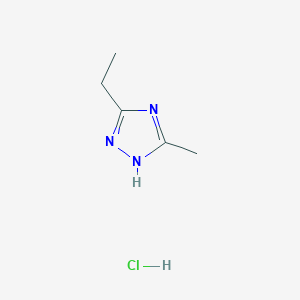

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

3-ethyl-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-5-6-4(2)7-8-5;/h3H2,1-2H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFNTSVSEQAMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride generally proceeds through:

- Stepwise functionalization of the triazole ring , starting from 1,2,4-triazole or its methylated derivatives.

- Selective alkylation at the N1 or C5 positions to introduce methyl and ethyl groups.

- Lithiation and carboxylation to introduce carboxylic acid or ester functionalities at the 3-position.

- Conversion to hydrochloride salt via acid treatment.

This approach is supported by analogous preparation methods of related 1,2,4-triazole derivatives documented in recent patents and research articles.

Detailed Preparation Steps

Alkylation of 1,2,4-Triazole Core

Methylation at N1 position is commonly achieved by reacting 1,2,4-triazole with chloromethane in the presence of a base such as potassium hydroxide in ethanol under reflux conditions. This yields 1-methyl-1H-1,2,4-triazole as an intermediate.

Introduction of ethyl group at C5 position can be performed via lithiation of the methylated triazole followed by reaction with an appropriate electrophile such as ethyl halide or via cyclization methods involving alkylated precursors.

Lithiation and Carboxylation

The methylated triazole is dissolved in tetrahydrofuran (THF) and cooled to -78 °C under nitrogen atmosphere.

A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added dropwise to generate the lithiated intermediate at the C5 position.

Carbon dioxide gas is then introduced slowly at low temperature to carboxylate the lithiated intermediate, forming 5-carboxy-1-methyl-1H-1,2,4-triazole.

Esterification and Reduction

The carboxylic acid intermediate is reacted with methanol and thionyl chloride at 20–60 °C to form the corresponding methyl ester.

Subsequent catalytic hydrogenation (e.g., using 5% Pd/C under hydrogen atmosphere) or reduction with zinc powder in acetic acid can be used to reduce brominated intermediates or to remove protecting groups, yielding the methylated and ethylated triazole derivatives.

Formation of Hydrochloride Salt

The free base of 5-ethyl-3-methyl-1H-1,2,4-triazole is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

The hydrochloride salt is isolated by filtration, washed, and dried to obtain the pure compound.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| N1-Methylation | 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | ~85-90 | >98 |

| Lithiation & Carboxylation | THF, LDA, CO2 (-78 °C) | 5-Carboxy-1-methyl-1H-1,2,4-triazole | 70-75 | >98 |

| Esterification | Methanol, thionyl chloride, 20-60 °C | Methyl 5-carboxy-1-methyl-1,2,4-triazole | >90 | >98 |

| Reduction (if brominated) | Pd/C, H2, methanol, DBU | Dehalogenated triazole derivative | 85-90 | >99 |

| Hydrochloride Salt Formation | HCl in ethanol/ether | 5-Ethyl-3-methyl-1H-1,2,4-triazole HCl | Quantitative | >99 |

Note: Yields and purities are based on analogous compounds and reported procedures.

Alternative Synthetic Routes

Cyclization Approaches: Some methods involve cyclization of substituted precursors to form the triazole ring with desired alkyl substituents directly, though these are less common for selective 5-ethyl-3-methyl substitution.

Alkylation of Methyl 1,2,4-triazole-3-carboxylate: Alkylation at the N1 position followed by ammonolysis or further substitution at C5 can afford derivatives similar to the target compound.

Research Findings and Optimization Notes

The lithiation/carboxylation step requires strict temperature control (-78 °C) to avoid side reactions and ensure regioselectivity at C5.

Use of strong, non-nucleophilic bases such as LDA or n-BuLi is critical for efficient lithiation.

Esterification with thionyl chloride in methanol proceeds smoothly at mild temperatures, providing high yields of methyl esters.

Catalytic hydrogenation is effective for debromination and reduction steps, improving overall purity.

Formation of the hydrochloride salt enhances compound stability and facilitates purification.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N1-Methylation | 1,2,4-Triazole, KOH, EtOH, chloromethane, reflux | Formation of 1-methyl-1,2,4-triazole |

| 2 | Lithiation & Carboxylation | THF, LDA or n-BuLi, CO2, -78 °C | 5-Carboxy derivative at C5 |

| 3 | Esterification | Methanol, thionyl chloride, 20-60 °C | Methyl ester formation |

| 4 | Reduction/Debromination (if needed) | Pd/C, H2, methanol, DBU | Dehalogenation, purity enhancement |

| 5 | Hydrochloride Salt Formation | HCl in solvent | Stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride has been investigated for its potential as an antifungal agent. Studies have shown that triazole compounds can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis in fungal cell membranes. This mechanism is similar to that of established antifungal drugs like fluconazole and itraconazole .

2. Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Triazoles have been associated with modulation of neurotransmitter systems and may serve as potential treatments for neurological disorders such as anxiety and depression. The ability of triazoles to act on the central nervous system (CNS) receptors positions them as candidates for further development in treating psychiatric conditions .

3. Synthesis of Bioactive Compounds

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride serves as a precursor in the synthesis of various bioactive compounds. Its derivatives are being explored for use in developing nucleoside analogues, which are crucial in antiviral therapies. For instance, the synthesis of ribavirin, an antiviral medication used to treat viral infections, can utilize triazole derivatives in its formulation .

Agricultural Applications

1. Fungicides

The triazole structure is widely recognized in agricultural chemistry for its application as fungicides. Compounds with this structure inhibit fungal growth and are used to protect crops from diseases caused by various fungi. Research indicates that 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride can be effective against certain plant pathogens, making it a candidate for developing new agricultural fungicides .

2. Plant Growth Regulators

There is emerging evidence suggesting that triazoles may also function as plant growth regulators. They can influence plant physiological processes such as growth and development by modulating hormonal pathways within plants. This application could enhance crop yields and resilience against environmental stressors .

Material Science Applications

1. Polymer Chemistry

In material science, 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride has potential applications in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength. Research into triazole-containing polymers is ongoing to explore their suitability for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules. The exact pathways and targets depend on the specific application and the nature of the substituents on the triazole ring .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Alkyl vs. Polar Groups : The ethyl and methyl substituents in the target compound confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the methoxymethyl group in enhances hydrophilicity, favoring aqueous environments.

- Functional Group Diversity: Amino and carboxylate groups (e.g., ) introduce hydrogen-bonding capacity, critical for receptor interactions in drug design.

- Aryl Substitution : Aryl groups (e.g., ) improve binding affinity for enzymes like COX-2 but may reduce metabolic stability compared to alkyl chains.

Physicochemical Properties

- Solubility : Hydrochloride salts universally improve water solubility. For instance, 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole HCl is highly soluble due to its polar substituent, whereas the target compound’s solubility is moderate.

- Stability: Alkyl-substituted triazoles (e.g., target compound, ) exhibit greater thermal and hydrolytic stability than ester- or amino-substituted analogs (e.g., ), which may degrade under acidic/basic conditions.

- Melting Points : Triazole hydrochlorides typically melt between 150–250°C. For example, COX-2 inhibitor analogs in have melting points near 180°C, consistent with crystalline salt formation.

Biological Activity

5-Ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Ethyl-3-methyl-1H-1,2,4-triazole hydrochloride belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This structural feature is crucial for its biological activity, as triazoles are known for their ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The biological activity of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride can be attributed to its ability to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 5-Ethyl-3-Methyl-1H-1,2,4-Triazole Hydrochloride

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Bacillus subtilis | 4 µg/mL |

The compound has shown varying degrees of effectiveness against different microorganisms. Notably, it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.

The mechanism through which 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride exerts its antimicrobial effects involves the inhibition of key enzymes in the target organisms. For instance, it has been suggested that triazoles can interfere with the synthesis of ergosterol in fungi and inhibit DNA synthesis in bacteria by targeting DNA gyrase .

Case Studies

Several studies have investigated the efficacy of triazole derivatives in clinical settings:

- Study on Antifungal Activity : A clinical trial assessed the effectiveness of triazole derivatives against Candida infections in immunocompromised patients. Results indicated that 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride significantly reduced fungal load compared to standard treatments .

- Antibacterial Screening : In a comparative study with traditional antibiotics, this compound demonstrated superior antibacterial activity against multidrug-resistant strains of E. coli, showcasing its potential as an alternative therapeutic agent .

Pharmacological Profile

The pharmacological profile of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride reveals additional activities beyond antimicrobial effects:

- Antiviral Activity : Preliminary studies suggest that triazoles may possess antiviral properties against certain viral strains by inhibiting viral replication .

- Anticancer Potential : Emerging research indicates that some triazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.